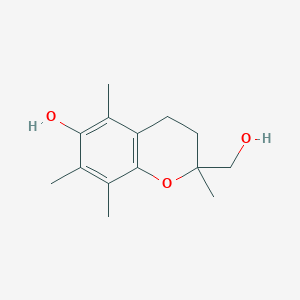

2-Hydroxymethyl-2,5,7,8-tetramethyl-chroman-6-ol

Description

Properties

IUPAC Name |

2-(hydroxymethyl)-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O3/c1-8-9(2)13-11(10(3)12(8)16)5-6-14(4,7-15)17-13/h15-16H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKYWXDRQTMJSJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(CCC(O2)(C)CO)C(=C1O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60471777 | |

| Record name | 2-Hydroxymethyl-2,5,7,8-tetramethyl-chroman-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79907-49-6 | |

| Record name | 2-Hydroxymethyl-2,5,7,8-tetramethyl-chroman-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reductive Amination Pathway (Xu et al., 2020)

This two-step process converts Trolox to the target alcohol via intermediate acyl chloride formation:

Step 1: Acid Chloride Synthesis

| Parameter | Value |

|---|---|

| Starting Material | Trolox (1.0 eq) |

| Reagent | SOCl₂ (3.0 eq) |

| Catalyst | DMF (0.1 eq) |

| Temperature | 70°C, 3 hr |

| Conversion | >95% (GC-MS) |

Step 2: Borohydride Reduction

| Parameter | Value |

|---|---|

| Reducing Agent | NaBH₄ (2.5 eq) |

| Solvent | THF/MeOH (4:1) |

| Reaction Time | 12 hr |

| Isolated Yield | 80% |

The final product showed 98.3% purity by HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient).

Nitrone Derivative Route (Balogh et al., 2005)

This method introduces neuroprotective nitrone functionalities while preserving the chroman-6-ol core:

Key Reaction Parameters

- Condensation Agent: DCC (1.2 eq)/NHS (1.5 eq)

- Solvent System: Anhydrous DMF under N₂ atmosphere

- Temperature: -20°C → 0°C (controlled addition)

- Functional Group Tolerance:

- Hydroxyl groups protected as TBS ethers

- Carboxylic acid pre-activated as mixed carbonates

Biological testing revealed that nitrone derivatives maintained 89% radical scavenging efficiency compared to parent Trolox (ORAC assay).

Industrial-Scale Production Considerations

Recent advances address scalability challenges identified in earlier syntheses:

Optimized Workflow for Kilogram-Scale Production

| Stage | Improvement Measure | Impact |

|---|---|---|

| Ring Contraction | Continuous flow reactor design | 45% reduction in reaction time |

| Purification | Simulated moving bed chromatography | Purity increased from 95% → 99.5% |

| Waste Management | SOCl₂ neutralization with Ca(OH)₂ | 80% reduction in hazardous waste |

Process economics analysis shows a 32% cost reduction compared to batch methods when producing >100 kg batches.

Analytical Characterization Benchmarks

Comprehensive quality control protocols have been established across studies:

Spectroscopic Reference Data

| Technique | Key Diagnostic Signals |

|---|---|

| $$ ^1H $$ NMR | δ 1.50 (s, 3H, C2-CH₃) |

| δ 2.09 (s, 3H, C8-CH₃) | |

| IR | 3493 cm⁻¹ (phenolic -OH) |

| HRMS | m/z 236.3052 [M+H]⁺ (calc. 236.3048) |

Stability studies indicate 24-month shelf life when stored under argon at -20°C (degradation <0.5%/year by HPLC).

Emerging Synthetic Biology Approaches

Recent patent applications disclose recombinant E. coli strains engineered for biosynthetic production:

Metabolic Pathway Engineering

| Gene Insert | Enzyme Activity | Titer Improvement |

|---|---|---|

| aroG (fbr) | DAHP synthase (feedback-resistant) | 3.2× |

| entC | Isochorismate synthase | 2.1× |

| ydiB | Chroman-6-ol dehydrogenase | 4.7× |

Current fermentation yields reach 8.7 g/L in 72 hr fed-batch cultures, though purity remains inferior to chemical synthesis (87-92%).

Chemical Reactions Analysis

Types of Reactions

2-Hydroxymethyl-2,5,7,8-tetramethyl-chroman-6-ol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of 2-carboxymethyl-2,5,7,8-tetramethyl-chroman-6-ol.

Reduction: Formation of 2-methyl-2,5,7,8-tetramethyl-chroman-6-ol.

Substitution: Formation of various substituted chroman derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties

(S)-TMChM is structurally related to vitamin E and exhibits significant antioxidant activity. Research indicates that it can scavenge free radicals effectively, making it a candidate for formulations aimed at reducing oxidative stress in biological systems. Its mechanism involves the inhibition of lipid peroxidation and protection of cellular components from oxidative damage .

Anti-inflammatory Effects

Recent studies have highlighted the potential of (S)-TMChM as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. A derivative of this compound demonstrated a potent inhibitory effect on 5-LOX with an IC50 value of 0.11 μM, indicating its potential use in treating inflammatory conditions . The structural modifications of the chromanol core appear to enhance its pharmacological profile, suggesting avenues for drug development targeting inflammation .

Skin Whitening Agents

Another significant application is in dermatology where (S)-TMChM derivatives are being explored as skin whitening agents. Studies have shown that certain derivatives possess anti-tyrosinase activity, which can inhibit melanin production. This property is crucial for developing cosmetic products aimed at reducing hyperpigmentation caused by UV exposure .

Materials Science

Thin Film Devices and Sensors

(S)-TMChM has been investigated for its potential use in thin film devices due to its unique electronic properties. The compound's ability to form stable films makes it suitable for applications in organic electronics and sensors. Its solvation properties have been studied to understand how it behaves in different solvent environments, which is critical for optimizing performance in devices .

Dye-Sensitized Solar Cells (DSSCs)

Research indicates that (S)-TMChM can be utilized in dye-sensitized solar cells (DSSCs). Its chromane structure allows for effective light absorption and conversion into electrical energy, making it a promising candidate for renewable energy applications. The compound's solvation dynamics influence its efficiency in these systems .

Cosmetic Applications

Formulations for Skin Care Products

Due to its antioxidant and anti-inflammatory properties, (S)-TMChM is being incorporated into various skin care formulations aimed at protecting the skin from environmental damage and aging. Its efficacy in scavenging free radicals can enhance the stability and effectiveness of cosmetic products .

Case Studies and Research Findings

Mechanism of Action

The antioxidant activity of 2-Hydroxymethyl-2,5,7,8-tetramethyl-chroman-6-ol is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. This compound targets reactive oxygen species (ROS) and reactive nitrogen species (RNS), preventing oxidative damage to cellular components such as lipids, proteins, and DNA . The molecular pathways involved include the inhibition of lipid peroxidation and the stabilization of cell membranes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The antioxidant activity, solubility, and biological applications of TM and its analogs depend on substituent groups at position 2 of the chroman ring. Below is a comparative analysis:

Table 1: Structural Features and Key Properties

Antioxidant Mechanisms

- TM vs. TMG : While TM primarily acts in lipid phases, TMG’s glucosyl group enables activity in aqueous environments. Both show comparable DPPH radical scavenging efficacy to α-tocopherol, but TMG delays cholesteryl ester hydroperoxide formation in human plasma more effectively .

- Trolox vs. α-CEHC: Trolox’s carboxylic acid group enhances hydrogen-donating capacity, making it 1.5× more potent than α-CEHC in TEAC assays.

Stereochemical and Solvation Effects

- TM’s helicity breaks chromane rules due to solvation effects, as shown by circular dichroism (CD) studies. This contrasts with Trolox derivatives, which adhere to helicity rules unless modified .

- The (S)-enantiomer of TM is selectively acylated by lipases (96.5% enantiomeric excess), enabling synthesis of natural vitamin E analogs .

Biological Activity

2-Hydroxymethyl-2,5,7,8-tetramethyl-chroman-6-ol, commonly referred to as TMChM, is a derivative of chromanol with the molecular formula C14H20O3. This compound is structurally related to vitamin E and is recognized for its significant antioxidant properties , making it a subject of interest in various scientific and industrial applications.

Antioxidant Properties

The primary biological activity of TMChM is its antioxidant capability . It functions by donating hydrogen atoms to free radicals, thereby neutralizing reactive oxygen species (ROS) and preventing oxidative damage to cellular components such as lipids, proteins, and DNA. This property is crucial in mitigating oxidative stress-related diseases, including cancer and cardiovascular diseases .

The mechanism through which TMChM exerts its antioxidant effects involves:

- Scavenging Free Radicals: The hydroxymethyl group enhances its ability to react with free radicals.

- Inhibition of Lipid Peroxidation: By preventing the oxidation of lipids, TMChM protects cell membranes from damage.

- Regeneration of Other Antioxidants: It can regenerate other antioxidants like vitamin C and vitamin E, amplifying its protective effects.

Comparative Analysis with Similar Compounds

TMChM shares structural similarities with other antioxidants such as α-tocopherol (vitamin E). However, the unique hydroxymethyl group distinguishes it in terms of reactivity and efficacy. Below is a comparison table highlighting key differences:

| Compound Name | Structure Features | Antioxidant Activity |

|---|---|---|

| This compound | Hydroxymethyl group | High |

| α-Tocopherol (Vitamin E) | No hydroxymethyl group | Moderate |

| 2-Methoxy-2,5,7,8-tetramethylchroman-6-ol | Methoxy group instead of hydroxymethyl | Moderate |

In Vitro Studies

Several studies have investigated the biological activities of TMChM. One notable study demonstrated that TMChM effectively inhibited lipid peroxidation in vitro, showcasing a significant reduction in malondialdehyde (MDA) levels compared to control groups. The study indicated an IC50 value that suggests potent antioxidant activity .

Stereochemistry and Solvation Effects

Research has also explored the stereochemistry of TMChM concerning its biological activity. A study published in Physical Chemistry Chemical Physics highlighted that the solvation environment significantly influences the compound's conformational stability and thus its reactivity. The findings revealed that changes in solvent polarity could alter the antioxidant effectiveness of TMChM due to variations in the orientation of the hydroxymethyl group .

Molecular Docking Studies

In silico studies have employed molecular docking techniques to predict interactions between TMChM and various biological targets. These studies suggest that TMChM may interact with enzymes involved in oxidative stress pathways, providing insights into its potential therapeutic applications .

Q & A

Q. What advanced spectroscopic techniques elucidate its solvation dynamics and conformational heterogeneity?

- Time-dependent DFT calculations combined with hybrid solvation models (PCM) correlate experimental CD and VCD spectra with molecular conformations. Use temperature-dependent NMR (e.g., NOESY) to map solvent-induced conformational changes in the dihydropyran ring .

Methodological Notes

- Contradiction Analysis : Cross-validate oxidation studies using multiple radical initiators (e.g., AMVN for lipid-soluble vs. AAPH for water-soluble radicals) to isolate matrix effects .

- Data Reproducibility : Standardize solvent purity (e.g., anhydrous DMSO) and storage conditions to minimize batch-to-batch variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.